![molecular formula C15H16FNO2 B8573866 8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile CAS No. 56327-00-5](/img/structure/B8573866.png)
8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile
概要
説明
8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[45]decane-8-carbonitrile is a chemical compound with the molecular formula C13H14FNO2 This compound is part of the spiroketal family, characterized by a spiro-connected cyclic ether structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with a suitable spiroketal precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted spiroketals or nitriles.
科学的研究の応用
8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- 1,4-Dioxaspiro[4.5]decane-8-carboxamide
Uniqueness
8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated moiety can enhance the compound’s stability, lipophilicity, and bioactivity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
56327-00-5 |
|---|---|
分子式 |
C15H16FNO2 |
分子量 |
261.29 g/mol |
IUPAC名 |
8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
InChI |
InChI=1S/C15H16FNO2/c16-13-3-1-12(2-4-13)14(11-17)5-7-15(8-6-14)18-9-10-19-15/h1-4H,5-10H2 |
InChIキー |
WLORNTHJKNBUED-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(C#N)C3=CC=C(C=C3)F)OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



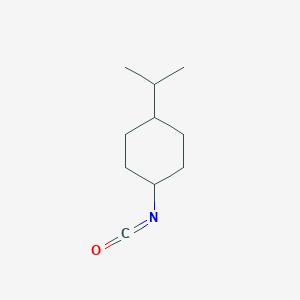
![(S)(-)-2-{4-[1-aminoethyl]phenyl}-2-methylpropanenitrile](/img/structure/B8573809.png)
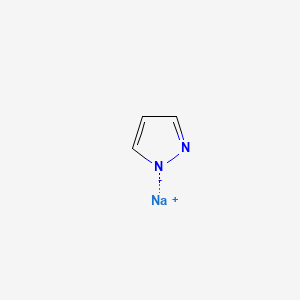
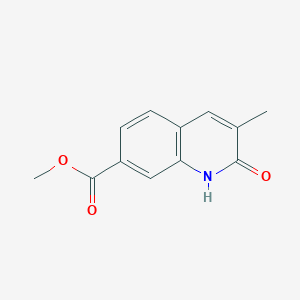
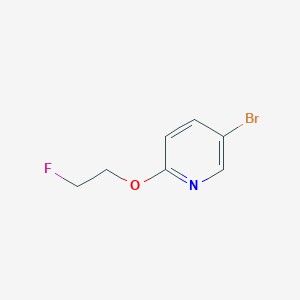
![Spiro[3.3]heptane-2-carboxamide](/img/structure/B8573833.png)

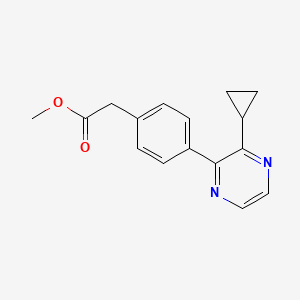
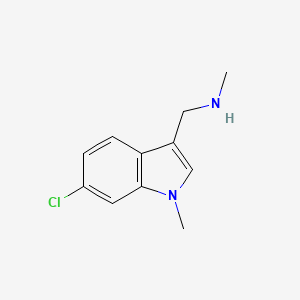
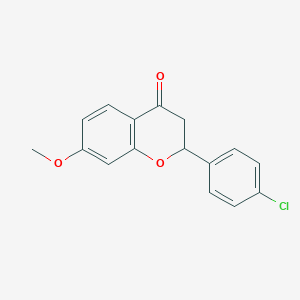
![4-Chloro-7-propyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8573881.png)

